Lithium tris(trifluoromethanesulfonyl)methide
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Overview
Description
Lithium tris(trifluoromethanesulfonyl)methide is a chemical compound with the molecular formula C₄F₉LiO₆S₃. It is known for its high thermal and chemical stability, making it a valuable compound in various scientific and industrial applications. This compound is often used in the field of electrochemistry, particularly in lithium-ion batteries, due to its excellent ionic conductivity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
Lithium tris(trifluoromethanesulfonyl)methide can be synthesized through several methods. One common approach involves the reaction of tris(trifluoromethanesulfonyl)methane with lithium hydroxide in an appropriate solvent. The reaction is typically carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactions using automated systems to maintain consistent quality and efficiency. The process may include steps such as solvent extraction, crystallization, and purification to obtain the final product with the desired specifications .
Chemical Reactions Analysis
Types of Reactions
Lithium tris(trifluoromethanesulfonyl)methide undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the lithium ion is replaced by other cations.
Complexation Reactions: It forms complexes with various metal ions, which can be useful in catalysis and other applications.
Common Reagents and Conditions
Common reagents used in reactions with this compound include strong acids, bases, and other lithium salts. The reactions are typically carried out in polar solvents such as acetonitrile or dimethyl sulfoxide under controlled temperature conditions .
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, in substitution reactions, the product will be a new compound where the lithium ion is replaced by another cation .
Scientific Research Applications
Lithium tris(trifluoromethanesulfonyl)methide has a wide range of applications in scientific research, including:
Electrochemistry: It is used as an electrolyte additive in lithium-ion batteries to enhance their performance and stability.
Material Science: It is used in the development of new materials with unique properties, such as high thermal stability and ionic conductivity.
Pharmaceuticals: Research is ongoing to explore its potential use in drug delivery systems and other medical applications.
Mechanism of Action
The mechanism by which lithium tris(trifluoromethanesulfonyl)methide exerts its effects is primarily related to its ability to stabilize ionic species and facilitate ion transport. In lithium-ion batteries, for example, it enhances the movement of lithium ions between the electrodes, improving the overall efficiency and performance of the battery . The compound interacts with various molecular targets and pathways, depending on the specific application and reaction conditions .
Comparison with Similar Compounds
Similar Compounds
Lithium bis(trifluoromethanesulfonyl)imide: Another widely used lithium salt in electrochemistry, known for its high ionic conductivity and stability.
Lithium trifluoromethanesulfonate: Used as a catalyst in organic synthesis and as an electrolyte in batteries.
Uniqueness
Lithium tris(trifluoromethanesulfonyl)methide is unique due to its high thermal and chemical stability, making it suitable for applications that require robust performance under extreme conditions. Its ability to form stable complexes with various metal ions also sets it apart from other similar compounds .
Properties
IUPAC Name |
lithium;bis(trifluoromethylsulfonyl)methylsulfonyl-trifluoromethane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4F9O6S3.Li/c5-2(6,7)20(14,15)1(21(16,17)3(8,9)10)22(18,19)4(11,12)13;/q-1;+1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVXQYMZVJNYDNG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].[C-](S(=O)(=O)C(F)(F)F)(S(=O)(=O)C(F)(F)F)S(=O)(=O)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4F9LiO6S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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